5-Nitro-l,3-benzenediol

Melting point Intermolecular hydrogen bonding Crystal lattice energy

Synthetic chemists often struggle with regiochemical control when functionalizing resorcinol scaffolds, as 2-nitroresorcinol's intramolecular H-bonding blocks reactive sites. 5-Nitroresorcinol (CAS 20734-70-7) eliminates this problem through its symmetric meta-nitro arrangement, which leaves both 4- and 6-positions free for electrophilic substitution. • Regioselective reduction to 5-amino-1,3-benzenediol-a key precursor for azo dyes, pharmaceutical intermediates, and polymer additives-proceeds cleanly in aqueous-phase hydrogenation without organic co-solvents. • High melting point (157-159 °C) enables purification by simple recrystallization, ensuring high purity of downstream products. • XLogP3 of 2.2 facilitates efficient extraction into ethyl acetate, dichloromethane, or MTBE, simplifying workup and isolation. The only nitroresorcinol isomer with a confirmed natural-product origin (Stigmatella erecta). Supplied at ≥98% purity with full documentation. Ready for immediate global shipment.

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
Cat. No. B1250617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-l,3-benzenediol
Synonyms5-nitroresorcinol
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)O)[N+](=O)[O-]
InChIInChI=1S/C6H5NO4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H
InChIKeyVNIXZWLYQDIGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1,3-benzenediol: Chemical Identity and Core Properties


5-Nitro-1,3-benzenediol (5-nitroresorcinol) is a nitro-substituted aromatic diol belonging to the nitrophenol class, with the molecular formula C₆H₅NO₄ and a molecular weight of 155.11 g/mol [1]. The compound features two hydroxyl groups at the 1- and 3-positions and a nitro group at the 5-position on the benzene ring, placing the nitro substituent meta to both hydroxyls . It is distinguished from its positional isomers 2-nitroresorcinol (CAS 601-89-8) and 4-nitroresorcinol (CAS 3163-07-3) by this symmetric meta arrangement, which fundamentally alters its hydrogen-bonding capacity, acidity, solubility profile, and electrophilic substitution pattern [2]. 5-Nitroresorcinol was first isolated and identified as a novel natural product from the myxobacterium Stigmatella erecta, where it is biosynthesized from glucose and ammonia via the shikimate pathway with phloroglucinol as a postulated intermediate [3].

1
Natural product nitroresorcinol from Stigmatella erecta, supporting biosynthetic gene cluster and secondary metabolism studies.
2
Distinct meta-nitro arrangement enables regioselective 4,6-difunctionalization in synthetic routes.
3
Higher melting point and moderate water solubility support recrystallization and aqueous-phase chemistry workflows.

5-Nitro-1,3-benzenediol: Non-Interchangeability with Isomers


The three isomeric nitroresorcinols—2-nitro-, 4-nitro-, and 5-nitroresorcinol—share the identical molecular formula and molecular weight (155.11 g/mol), yet their positional isomerism drives substantial divergence in physicochemical properties that directly affect procurement decisions for specific applications [1]. Critically, 2-nitroresorcinol forms a strong intramolecular hydrogen-bonded six-membered ring between the ortho-nitro group and the adjacent hydroxyl, which dramatically lowers its aqueous pKa to approximately 4.88 (predicted), restricts its water solubility, and reduces its melting point to 81–86 °C . In contrast, 5-nitroresorcinol, lacking any ortho-nitro–hydroxyl interaction, exhibits a far higher melting point of 157–159 °C and qualitatively greater water solubility, reflecting the absence of intramolecular H-bond sequestration of its hydroxyl protons . These differences in melting point, solubility, acidity, and hydrogen-bond donor availability mean that 5-nitroresorcinol cannot be treated as a drop-in replacement for its isomers in synthetic routes, formulation development, or crystallization-based purification processes without altering reaction kinetics, workup conditions, and final product purity profiles.

5-Nitroresorcinol No intramolecular H-bond; higher water solubility and melting point 157-159 °C
2-Nitroresorcinol Strong intramolecular H-bond locks conformation; pKa ~4.88, lower solubility, mp 81-86 °C
5-Nitroresorcinol Meta-nitro activates 4,6-positions for predictable electrophilic substitution
4-Nitroresorcinol Nitro para to one OH alters directing profile; mp 122 °C; no natural origin
5-Nitroresorcinol XLogP3 2.2, ~0.7-0.9 log units higher lipophilicity; efficient organic extraction
Isomer mixture or 2-/4-nitro Lower logP values may reduce extraction efficiency and shift chromatographic retention

5-Nitro-1,3-benzenediol: Comparative Differentiation Evidence


Melting Point and Intermolecular Hydrogen-Bonding Advantage

5-Nitroresorcinol exhibits a melting point of 157–159 °C , which is approximately 75 °C higher than 2-nitroresorcinol (81–86 °C) and approximately 35 °C higher than 4-nitroresorcinol (122 °C) . This elevation arises because 5-nitroresorcinol cannot form intramolecular O–H···O–N hydrogen bonds (the nitro group is meta to both hydroxyls), leaving both hydroxyl protons fully available for strong intermolecular hydrogen-bond networks in the crystal lattice. By contrast, 2-nitroresorcinol sequesters its hydroxyl protons in a planar, doubly intramolecularly H-bonded tautomer with C₂ᵥ symmetry, as confirmed by microwave spectroscopy [1], dramatically weakening its lattice cohesion. For procurement, the higher melting point of 5-nitroresorcinol translates into superior crystallinity, easier purification via recrystallization, better long-term solid-state stability at ambient temperatures, and reduced risk of melt-related degradation during shipping or storage.

Melting Point
Reported
157–159 °C (5-nitro) vs. 81–86 °C (2-nitro) & 122 °C (4-nitro)
Supports ambient storage and recrystallization purity
Intermolecular H-bond advantage; no intramolecular quenching
Melting point Intermolecular hydrogen bonding Crystal lattice energy Purification

Lipophilicity: Solvent Extraction and Membrane Permeability

5-Nitroresorcinol has a computed XLogP3 value of 2.2 [1]. Its positional isomer 2-nitroresorcinol has a reported LogP of approximately 1.53 [2], while 4-nitroresorcinol has an ACD/LogP of 1.35 . The higher lipophilicity of the 5-nitro isomer—approximately 0.7–0.9 log units more than its isomers—is attributable to the meta-nitro arrangement which minimizes intramolecular H-bonding and reduces the compound's effective aqueous solvation, thereby increasing its partitioning into organic phases. This difference is significant: a ΔLogP of ~0.7 corresponds to a roughly 5-fold difference in octanol-water partition coefficient. In practice, this means 5-nitroresorcinol can be more efficiently extracted from aqueous reaction mixtures using organic solvents such as ethyl acetate or dichloromethane, and may exhibit superior passive membrane permeability in cell-based assays compared to the more hydrophilic isomers.

Lipophilicity
Reported
XLogP3 2.2 vs. 1.53 (2-nitro) & 1.35 (4-nitro)
Enhanced organic-phase extraction and reversed-phase retention
Computed values; ~5-8x higher octanol-water partition
Lipophilicity LogP Partition coefficient Solvent extraction

Water Solubility for Aqueous-Phase Reactions and Formulation

5-Nitroresorcinol exhibits moderate solubility in polar solvents including water [1]. The original isolation paper notes that 5-nitroresorcinol was lost in the first extraction step due to its solubility in water at neutral pH, requiring a second fermentation batch to be extracted under acidic conditions to recover 108 mg of relatively pure compound [2]. In qualitative contrast, 2-nitroresorcinol is described as 'slightly soluble in water' with solubility in methanol being described as 'almost transparent' . This divergent solubility behavior is mechanistically explained by 2-nitroresorcinol's intramolecular hydrogen bonding, which masks its polar hydroxyl groups from water, whereas 5-nitroresorcinol presents both hydroxyls as free hydrogen-bond donors/acceptors available for water solvation. For aqueous-phase reduction chemistry (e.g., nitro-to-amine conversion), enzyme-based assays, or formulation development, this solubility advantage can eliminate the need for co-solvents, simplify reaction workup, and improve the robustness of aqueous-based protocols.

Water Solubility
Context-dependent
Moderate solubility; lost in aqueous extraction at neutral pH
Aqueous reaction and formulation fit
Quantitative mg/mL data not reported; qualitative comparison
Water solubility Aqueous reaction Formulation Polar solvent

Natural Product Origin and Biosynthetic Pathway

5-Nitroresorcinol is uniquely characterized as a genuine natural product isolated from the myxobacterium Stigmatella erecta strain Pd e32, whereas its isomers 2-nitroresorcinol and 4-nitroresorcinol are exclusively synthetic compounds with no documented natural occurrence [1]. Stable isotope feeding experiments using ¹³C- and ¹⁵N-labeled precursors demonstrated that 5-nitroresorcinol is biosynthesized solely from glucose and ammonia, with phloroglucinol postulated as a symmetrical intermediate branching from 3-dehydroquinate in the shikimate pathway [2]. The compound was first detected due to its mild antibacterial activity [3] and is co-produced alongside aurachin antibiotics and myxothiazole A by S. erecta and Stigmatella aurantiaca strains [4]. This natural product provenance provides a distinct advantage for researchers in microbial secondary metabolism, chemical ecology, and natural product-inspired drug discovery—fields where synthetic isomers lack the genomic, biosynthetic, and ecological context that enable gene cluster identification, heterologous expression, and structure–activity relationship studies grounded in evolutionary function.

Natural Occurrence
Head-to-head
Confirmed from S. erecta; synthetic isomers lack natural origin
Enables biosynthetic gene cluster and ecological studies
Feeding studies trace shikimate pathway; mild antibacterial activity noted
Natural product Biosynthesis Stigmatella erecta Shikimate pathway

Regioselective Electrophilic Substitution via Meta-Nitro Directing

In 5-nitroresorcinol, the nitro group is meta to both hydroxyl groups, creating a unique electrophilic aromatic substitution directing profile that is distinct from the 2-nitro and 4-nitro isomers [1]. The nitro group is strongly meta-directing and deactivating, while the hydroxyl groups are ortho/para-directing and activating. In 5-nitroresorcinol, the two hydroxyls reinforce each other's ortho/para directing effects, activating the 4- and 6-positions (ortho to one OH, meta to the other OH, and meta to the nitro group) for electrophilic attack. By comparison, in 2-nitroresorcinol, the nitro group occupies a position ortho to one OH and para to the other, sterically and electronically blocking key reactive sites [2]. This differential regiochemistry is exploited in the synthesis of 5-nitroresorcinol-derived azo dyes and in the preparation of 1,3-bis(alkylcarbonato)-nitrobenzenes as intermediates for amino-1,3-benzenediols [3]. For procurement purposes, researchers seeking to functionalize at the 4- or 6-position with predictable regiochemistry should select the 5-nitro isomer to avoid the steric hindrance and altered electronic landscape imposed by an ortho-nitro group.

Regioselectivity
Class-level
4,6-positions activated; meta-nitro does not block reactive sites
Predictable 4,6-difunctionalization in synthesis
No direct kinetic rate comparison available
Electrophilic substitution Regioselectivity Synthetic intermediate Nitro directing

5-Nitro-1,3-benzenediol: Application Scenarios


Natural Product Discovery and Microbial Secondary Metabolism

5-Nitroresorcinol is the only nitroresorcinol isomer with a confirmed natural product origin, isolated from Stigmatella erecta alongside aurachin antibiotics and myxothiazole A [1]. Its biosynthesis has been fully traced from glucose and ammonia via the shikimate pathway, with ¹³C and ¹⁵N labeling confirming the incorporation pattern [2]. Researchers investigating myxobacterial secondary metabolism, genome mining for nitroaromatic biosynthetic gene clusters, or the evolutionary role of nitrophenol natural products should specifically procure 5-nitroresorcinol (rather than synthetic isomers) to access the biological and genomic context unavailable for purely synthetic nitroresorcinols.

5-Amino-1,3-benzenediol Synthesis and Azo Dye Intermediates

The meta-nitro arrangement in 5-nitroresorcinol enables clean reduction to the corresponding 5-amino-1,3-benzenediol, a valuable precursor for azo coupling reactions in dye manufacturing and for pharmaceutical intermediates [1]. The compound's moderate water solubility facilitates aqueous-phase catalytic hydrogenation or dissolving-metal reduction protocols without requiring organic co-solvents [2]. The higher melting point (157–159 °C) allows purification of the nitro precursor by simple recrystallization prior to reduction, ensuring high purity of the amino product . Patent literature explicitly identifies nitro-1,3-benzenediols as intermediates for amino-1,3-benzenediols used in specialty chemical and polymer additive applications [3].

Regioselective 4,6-Difunctionalization by Electrophilic Substitution

When synthetic routes require introduction of electrophiles at the 4- and/or 6-positions of a resorcinol scaffold, 5-nitroresorcinol provides a predictable regiochemical outcome because both hydroxyl groups direct ortho (to positions 4 and 6), while the meta-nitro group neither blocks these positions nor competes through ortho-directing effects [1]. This contrasts with 2-nitroresorcinol, where the nitro group sterically and electronically obstructs one ortho position and one para position, complicating regiochemical control [2]. This property makes 5-nitroresorcinol the preferred starting material for synthesizing 4,6-disubstituted resorcinol derivatives used as corrosion inhibitors and polymer additives .

Lipophilicity-Enhanced Extraction and Chromatography

With an XLogP3 of 2.2—approximately 0.7–0.9 log units higher than its isomeric counterparts—5-nitroresorcinol partitions more efficiently into organic solvents such as ethyl acetate, dichloromethane, or MTBE during liquid-liquid extraction [1]. This property can be exploited in analytical method development: 5-nitroresorcinol shows longer retention on reversed-phase HPLC columns compared to more polar nitroresorcinol isomers, facilitating chromatographic resolution of isomeric mixtures [2]. For preparative-scale purification, the combination of high crystallinity (high melting point) and favorable organic-phase partitioning enables efficient isolation by extraction followed by recrystallization.

Application
Selection Property
Validation Focus
Natural product discovery
Natural origin context
Biosynthetic gene cluster identification and isotopic feeding review
5-Amino-1,3-benzenediol synthesis
Reduction compatibility
Purity after recrystallization of nitro precursor
Regioselective 4,6-difunctionalization
Regiochemical predictability
Substitution pattern in synthetic intermediates
Extraction & chromatography
Lipophilic phase partitioning
Retention behavior in reversed-phase HPLC methods
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